2-Chloro-4-phenylbenzonitrile can serve as a building block in the synthesis of various organic compounds . .
Nitriles and phenyl compounds are also used in the production of certain polymers and materials . Therefore, 2-Chloro-4-phenylbenzonitrile could potentially be used in material science applications.
Nitrile and phenyl compounds are often used in biomedical applications, including drug delivery systems and biomedical polymers . Therefore, it’s possible that 2-Chloro-4-phenylbenzonitrile could have applications in these areas.
There’s a study that evaluated the effects of 1-(2-chloro-4-pyridyl)-3-phenylurea (CPPU) on induction and quality of parthenocarpic fruit in Pyrus pyrifolia Nakai ‘Cuiguan’ pear
2-Chloro-4-phenylbenzonitrile is a useful solvent and a versatile precursor to many derivatives . It reacts with amines to afford N-substituted benzamides after hydrolysis . It is a precursor to diphenylmethanimine via reaction with phenylmagnesium bromide followed by methanolysis .
2-Chloro-4-phenylbenzonitrile could potentially be used in the preparation of phenols through nucleophilic aromatic substitution . A Meisenheimer complex is a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons during the course of a nucleophilic aromatic substitution reaction .
2-Chloro-4-phenylbenzonitrile can be used in the chemical industry as a precursor for the synthesis of various derivatives . It can react with amines to afford N-substituted benzamides after hydrolysis .
2-Chloro-4-phenylbenzonitrile can be used as a precursor to diphenylmethanimine via reaction with phenylmagnesium bromide followed by methanolysis .
Nitriles, such as 2-Chloro-4-phenylbenzonitrile, can be used in the preparation of other nitriles through nucleophilic aromatic substitution . A Meisenheimer complex, a negatively charged intermediate, is formed by the attack of a nucleophile upon one of the aromatic-ring carbons during the course of a nucleophilic aromatic substitution reaction .
2-Chloro-4-phenylbenzonitrile, with the chemical formula CHClN and CAS number 5435-92-7, is an aromatic compound characterized by the presence of both a chloro and a phenyl group attached to a benzonitrile structure. This compound has a molecular weight of 213.66 g/mol and a density of 1.24 g/cm³. It exhibits a boiling point of approximately 370.1 ºC at 760 mmHg and a flash point of 163.4 ºC, indicating its stability under standard laboratory conditions .
The structure of 2-chloro-4-phenylbenzonitrile features a chlorinated benzene ring attached to another benzene ring via a nitrile group, which significantly influences its chemical reactivity and biological properties.
There is no current information available on the specific mechanism of action of 2-Chloro-4-phenylbenzonitrile. As mentioned earlier, its significance in scientific research might be limited.
Due to the lack of widespread research, specific safety information on 2-Chloro-4-phenylbenzonitrile is limited. However, as a general rule, organic nitriles can be harmful if inhaled, ingested, or absorbed through the skin []. Additionally, the presence of chlorine suggests potential irritant properties. It's advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory following standard laboratory safety protocols.
Additionally, it can be transformed into other derivatives through reactions with Grignard reagents or organolithium compounds, which facilitate the introduction of new functional groups onto the aromatic rings . The reactivity is primarily attributed to the electron-withdrawing nature of the nitrile and chloro substituents.
Several methods exist for synthesizing 2-chloro-4-phenylbenzonitrile:
2-Chloro-4-phenylbenzonitrile finds applications in various fields:
Interaction studies involving 2-chloro-4-phenylbenzonitrile focus on its reactivity with biological molecules and other chemical species. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, influencing its biological activity. Studies suggest that similar compounds can interact with enzymes or receptors, leading to modulation of biological pathways .
Several compounds share structural similarities with 2-chloro-4-phenylbenzonitrile, each possessing unique properties:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 4-Bromo-2-chlorobenzonitrile | Contains bromine instead of phenyl | Exhibits different reactivity profiles |
| 2-Chloro-4-methylbenzonitrile | Methyl group instead of phenyl | Potentially different biological activities |
| 4-Fluoro-2-chlorobenzonitrile | Fluorine substitution | Enhanced lipophilicity affecting bioavailability |
| 3-Chloro-4-phenylbenzonitrile | Chloro at position three | Variance in reactivity due to position change |
These compounds highlight the versatility within this chemical family, where minor modifications can lead to significant changes in reactivity and biological activity.
2-Chloro-4-phenylbenzonitrile, bearing the Chemical Abstracts Service registry number 5435-92-7, is an organic compound with the molecular formula C₁₃H₈ClN and a molecular weight of 213.66 grams per mole. The compound belongs to the broader classification of halogenated benzonitriles, specifically representing a biphenyl-substituted benzonitrile derivative. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named 2-chloro-4-phenylbenzonitrile, although it is also referenced in chemical literature as 3-Chloro-[1,1'-biphenyl]-4-carbonitrile. The structural framework consists of a benzene ring bearing a nitrile functional group, with a chlorine atom positioned ortho to the nitrile group and a phenyl substituent located para to the nitrile functionality.
The compound demonstrates characteristic properties of halogenated aromatic systems, with computed physical parameters including a density of 1.24 grams per cubic centimeter and a boiling point of 370.1 degrees Celsius at standard atmospheric pressure. The flash point has been determined to be 163.4 degrees Celsius, indicating moderate thermal stability under standard handling conditions. The molecular structure exhibits a calculated logarithm of the partition coefficient value of 3.87868, suggesting significant lipophilicity that influences its solubility characteristics and potential biological interactions. The compound's refractive index measures 1.628, providing insight into its optical properties and molecular density characteristics.
Table 1: Physical and Chemical Properties of 2-Chloro-4-phenylbenzonitrile
The compound's classification extends beyond simple halogenated aromatics to include its recognition as a valuable synthetic intermediate in cross-coupling chemistry. The presence of the chlorine atom provides a reactive site for various substitution reactions, while the phenyl group offers opportunities for further functionalization through electrophilic aromatic substitution or metal-catalyzed coupling processes. The nitrile functionality serves as both an electron-withdrawing group that influences the reactivity of the aromatic system and as a versatile synthetic handle for subsequent transformations to amides, carboxylic acids, or other nitrogen-containing functional groups.
The development of benzonitrile derivatives traces its origins to the pioneering work of Hermann Fehling in 1844, who first reported benzonitrile as a product of thermal dehydration of ammonium benzoate. Fehling's discovery established the foundational understanding of nitrile chemistry and provided the nomenclature framework that continues to define this class of compounds. His recognition that benzonitrile could be synthesized through analogy to the known reaction of ammonium formate yielding hydrogen cyanide demonstrated early insights into the systematic nature of organic transformations. The name "benzonitrile" coined by Fehling became the basis for naming all compounds within the nitrile family, establishing a nomenclature system that remains in use today.
The subsequent development of substituted benzonitrile derivatives evolved throughout the nineteenth and twentieth centuries as synthetic methodologies advanced. The introduction of halogenated benzonitriles, including chloro-substituted variants, emerged from the growing understanding of aromatic substitution patterns and the influence of electron-withdrawing groups on chemical reactivity. The synthesis of 2-chloro-4-phenylbenzonitrile specifically represents an advancement in biphenyl chemistry, combining the established synthetic routes for benzonitrile preparation with modern cross-coupling methodologies that enable the construction of carbon-carbon bonds between aromatic systems.
Industrial interest in benzonitrile derivatives intensified during the mid-twentieth century as their utility in pharmaceutical synthesis became apparent. The electron-withdrawing nature of the nitrile group, combined with the strategic placement of halogen substituents, created compounds that could serve as versatile synthetic intermediates for drug development. The particular case of 2-chloro-4-phenylbenzonitrile emerged within this context as synthetic chemists sought to develop more efficient routes to complex aromatic frameworks required for pharmaceutical applications.
Recent developments in benzonitrile chemistry have been significantly influenced by advances in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling methodology. These modern synthetic approaches have transformed the accessibility of substituted benzonitriles, enabling the preparation of previously challenging targets through mild, selective, and high-yielding processes. The application of these methodologies to compounds like 2-chloro-4-phenylbenzonitrile has expanded their synthetic utility and commercial viability, establishing them as important building blocks in contemporary organic synthesis.
2-Chloro-4-phenylbenzonitrile occupies a central position in modern synthetic organic chemistry due to its exceptional versatility as a building block for complex molecular architectures. The compound's significance stems from the strategic arrangement of functional groups that provide multiple reactive sites for chemical transformation while maintaining structural stability under various reaction conditions. The chlorine substituent serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of diverse functional groups through displacement chemistry. Simultaneously, the phenyl ring offers opportunities for electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and other aromatic chemistry transformations.
The nitrile functionality represents perhaps the most versatile aspect of this compound's synthetic utility. Under appropriate conditions, the nitrile group can be selectively reduced to primary amines using reducing agents such as lithium aluminum hydride, providing access to amino-substituted biphenyl systems. Alternative reduction conditions can yield aldehydes through partial reduction protocols, while hydrolysis under acidic or basic conditions converts the nitrile to carboxylic acid derivatives. These transformations enable the construction of diverse functional group arrays while maintaining the core biphenyl framework.
Cross-coupling reactions represent the most significant application of 2-chloro-4-phenylbenzonitrile in contemporary synthetic chemistry. The compound serves as an effective coupling partner in Suzuki-Miyaura reactions, where the chlorine atom can be displaced by various aryl and vinyl boronic acids or boronate esters under palladium catalysis. Research has demonstrated that optimized reaction conditions, including the use of cesium fluoride as base and N,N-dimethylformamide-dioxane solvent mixtures, can achieve excellent yields in these transformations. The successful application of these methodologies has enabled the synthesis of complex polysubstituted biphenyl systems that would be challenging to access through alternative synthetic routes.
Table 2: Synthetic Applications of 2-Chloro-4-phenylbenzonitrile
The pharmaceutical industry has particularly benefited from the synthetic utility of 2-chloro-4-phenylbenzonitrile, where it serves as an intermediate in the preparation of various therapeutic agents. The compound's ability to undergo selective transformations while maintaining the biphenyl core structure makes it valuable for constructing drug molecules that require specific substitution patterns for biological activity. The presence of multiple reactive sites allows for sequential functionalization strategies, enabling the preparation of complex targets through efficient synthetic sequences.
2-Chloro-4-phenylbenzonitrile is an aromatic nitrile compound with the molecular formula C13H8ClN and a molecular weight of 213.66 g/mol [1]. The molecule consists of a benzonitrile core substituted with a chlorine atom at position 2 and a phenyl group at position 4.
The molecular structure features several key functional groups that define its chemical behavior. The nitrile group (C≡N) is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule. The chlorine substituent at the ortho position relative to the nitrile group creates an interesting electronic interplay, while the phenyl substituent at the para position extends the conjugated π-system.
The bond lengths in 2-Chloro-4-phenylbenzonitrile reflect the nature of the different chemical bonds present in the molecule. The C≡N triple bond has a length of approximately 1.161 Å, which is characteristic of nitrile functional groups. The C-Cl bond measures around 1.729 Å, consistent with typical carbon-chlorine single bonds. The C-C bond connecting the two aromatic rings has a length of 1.472 Å, while the C-C bonds within the aromatic rings range from 1.398 to 1.405 Å, reflecting their aromatic character [2] [3].
Bond angles in the molecule also provide insight into its structure. The C-C≡N bond angle is nearly linear at 178.21°, which is expected for a nitrile group. The C-C-Cl bond angles are 117.70° and 122.05°, showing slight deviation from the ideal 120° of sp² hybridized carbon atoms due to electronic and steric effects of the chlorine substituent [2] [3].
The boiling point of 2-Chloro-4-phenylbenzonitrile is reported to be 370.1°C at 760 mmHg [1]. This high boiling point is consistent with the compound's molecular weight and the presence of strong intermolecular forces, including π-π stacking between aromatic rings and dipole-dipole interactions involving the polar C≡N and C-Cl bonds.
The melting point of 2-Chloro-4-phenylbenzonitrile is not specifically reported in the available literature. This gap in data suggests that either the compound has not been fully characterized in its solid state or that the information has not been published in accessible sources [1].
The density of 2-Chloro-4-phenylbenzonitrile is 1.24 g/cm³ [1]. This value is consistent with other aromatic compounds containing halogens and nitrile groups. The relatively high density compared to simple hydrocarbons can be attributed to the presence of the chlorine atom, which has a higher atomic weight than carbon and hydrogen, as well as efficient molecular packing in the solid state due to the planar aromatic structure.
The flash point of 2-Chloro-4-phenylbenzonitrile is 163.4°C [1]. This relatively high flash point indicates that the compound has low volatility at room temperature and requires significant heating before producing sufficient vapor to form an ignitable mixture with air. This property is important for safety considerations during handling, storage, and processing of the compound.
The electronic structure of 2-Chloro-4-phenylbenzonitrile is characterized by an uneven distribution of electron density due to the presence of electronegative atoms (nitrogen and chlorine) and the extended π-conjugated system. The nitrile group (C≡N) strongly withdraws electron density through both resonance and inductive effects, creating an electron-deficient region in the adjacent carbon atoms of the benzene ring [4] [5].
The chlorine substituent at position 2 exhibits a dual electronic effect: it withdraws electron density through induction due to its high electronegativity, but it can also donate electron density through resonance by sharing its lone pairs with the aromatic ring [6]. This creates a complex electronic environment around the chlorine atom and affects the reactivity of neighboring positions.
The phenyl substituent at position 4 acts primarily as an electron-donating group through resonance, increasing the electron density in the benzonitrile ring and stabilizing the molecule through extended conjugation [7]. This electronic contribution helps balance the electron-withdrawing effects of the nitrile and chlorine groups.
The overall electron distribution results in a polarized molecule with a significant dipole moment, directed primarily toward the nitrile group due to the high electronegativity of nitrogen [5].
Conjugation effects play a crucial role in determining the electronic properties of 2-Chloro-4-phenylbenzonitrile. The most notable effect is the weakening of the C≡N triple bond due to conjugation with the aromatic ring. This conjugation results in a lower C≡N stretching frequency (typically 2220-2240 cm⁻¹) compared to saturated nitriles (2240-2260 cm⁻¹) [4].
The extended π-conjugation between the nitrile group, benzonitrile ring, and phenyl ring leads to delocalization of π-electrons throughout the molecule. This delocalization stabilizes the molecule and influences its reactivity patterns [4] [7].
In terms of reactivity, the nitrile group is meta-directing and deactivating in electrophilic aromatic substitution reactions due to its electron-withdrawing nature. This means that any further substitution on the benzonitrile ring would preferentially occur at positions meta to the nitrile group [4].
Multiple resonance structures contribute to the overall electronic distribution, with electron density being pulled toward the nitrile group. These resonance forms help distribute the electronic effects throughout the molecule and stabilize the overall structure [4] [7].
The chloro and phenyl substituents significantly influence the electronic structure of 2-Chloro-4-phenylbenzonitrile through both electronic and steric effects.
The chlorine atom at position 2 exerts an electron-withdrawing inductive effect due to its high electronegativity, which decreases electron density in the benzonitrile ring. However, chlorine can also donate electron density through resonance by sharing its lone pairs with the aromatic system. This resonance contribution is generally weaker than its inductive effect, making chlorine a net electron-withdrawing group [6].
The ortho positioning of the chlorine relative to the nitrile group creates an interesting electronic interplay. Both groups compete for electron density, potentially leading to electronic repulsion. Additionally, the chlorine atom may exert a steric influence on the nitrile group, affecting the planarity of the molecule [6].
The phenyl substituent at position 4 primarily acts as an electron-donating group through resonance. The extended conjugation between the two aromatic rings enhances the overall stability of the molecule and influences its electronic properties. The phenyl group increases electron density in the benzonitrile ring, partially counteracting the electron-withdrawing effects of the nitrile and chloro groups [7].
The combined influence of these substituents creates a unique electronic environment that determines the reactivity, spectroscopic properties, and physical characteristics of 2-Chloro-4-phenylbenzonitrile [6] [7].
While specific crystallographic data for 2-Chloro-4-phenylbenzonitrile is not directly available in the literature, insights can be drawn from studies of similar benzonitrile derivatives. Based on these analogous compounds, 2-Chloro-4-phenylbenzonitrile likely crystallizes in a monoclinic or triclinic crystal system [8] [9].
The crystal packing arrangement is expected to feature molecules arranged in layers with significant π-π stacking interactions between the aromatic rings of adjacent molecules. These π-π stacking interactions typically occur at distances of 3.3-3.8 Å between the centroids of the aromatic rings [10] [8].
In benzonitrile derivatives, molecules often adopt a herringbone or slipped-stack arrangement to maximize favorable intermolecular interactions while minimizing repulsive forces. The presence of the chlorine atom and nitrile group likely influences the specific packing pattern due to their electronic and steric properties [10] [9].
The unit cell parameters for 2-Chloro-4-phenylbenzonitrile have not been specifically reported in the available literature. Based on similar compounds, the unit cell would likely contain 2-4 molecules (Z value) [8] [9].
Several types of intermolecular interactions contribute to the crystal packing of 2-Chloro-4-phenylbenzonitrile:
C-H···N hydrogen bonding: Weak hydrogen bonds form between the nitrile nitrogen and hydrogen atoms from adjacent molecules. These interactions typically feature H···N distances of 2.5-3.0 Å and C-H···N angles of 150-180° [8] [11].
π-π stacking: Aromatic rings from neighboring molecules can stack in parallel or offset arrangements, stabilizing the crystal structure. These interactions are particularly important in compounds with extended aromatic systems like 2-Chloro-4-phenylbenzonitrile [10] [8].
C-H···π interactions: Hydrogen atoms can interact with the π-electron cloud of aromatic rings in neighboring molecules, with typical H···centroid distances of 2.7-3.2 Å [10].
Cl···π interactions: The chlorine atom can interact with the π-system of aromatic rings in adjacent molecules, with typical Cl···centroid distances of 3.2-3.7 Å [10].
Dipole-dipole interactions: The alignment of molecular dipoles, particularly involving the polar C≡N and C-Cl bonds, contributes to the overall crystal packing arrangement [11].
These intermolecular interactions collectively determine the three-dimensional structure of the crystal and influence properties such as melting point, solubility, and mechanical strength [10] [8] [11].
The conformational analysis of 2-Chloro-4-phenylbenzonitrile reveals important insights into its three-dimensional structure and the factors that influence its preferred conformations.
The dihedral angle between the benzonitrile and phenyl rings is a critical conformational parameter. In the optimized structure, this angle is close to 0° (nearly planar), indicating a preference for a conformation that maximizes π-conjugation between the two aromatic systems [12]. This planarity allows for efficient overlap of π-orbitals across the entire molecule, stabilizing the structure through extended conjugation.
The C≡N bond maintains a linear orientation (bond angle of approximately 178.21°) and remains coplanar with the benzonitrile ring to maximize conjugation with the aromatic system [12]. This arrangement allows for optimal overlap between the π-orbitals of the nitrile group and those of the aromatic ring.
The chlorine substituent adopts an in-plane orientation with respect to the benzonitrile ring, with C-C-Cl bond angles of 117.70° and 122.05° [12]. This conformation minimizes steric interactions with adjacent atoms while allowing for potential electronic interactions between the chlorine lone pairs and the aromatic π-system.
Both aromatic rings maintain their planarity, as expected for systems with delocalized π-electrons. The individual ring planarity is essential for maintaining aromaticity and enabling efficient conjugation with the substituents [12].
The energy barrier for rotation around the C-C bond connecting the two aromatic rings is relatively low (estimated at 2-5 kcal/mol), allowing for some conformational flexibility in solution [13] [12]. However, in the solid state, crystal packing forces likely restrict this rotation, favoring specific conformations that optimize intermolecular interactions.
The preferred conformations of 2-Chloro-4-phenylbenzonitrile are influenced by several factors, including:
Conjugation effects: The tendency to maximize π-orbital overlap drives the molecule toward a planar conformation.
Steric interactions: Repulsive forces between non-bonded atoms can cause deviations from perfect planarity.
Electronic effects: The electron-withdrawing nature of the nitrile and chlorine groups influences bond angles and lengths.
Crystal packing forces: In the solid state, intermolecular interactions can stabilize specific conformations that might not be the lowest energy in isolation [13] [12].
Traditional synthetic approaches to 2-Chloro-4-phenylbenzonitrile have historically relied on established aromatic substitution methodologies and functional group transformations that have been developed over the past century [2] [3].
Nucleophilic aromatic substitution represents one of the fundamental pathways for introducing cyano groups into chlorinated aromatic systems. This methodology is particularly effective when electron-withdrawing substituents are present to activate the aromatic ring toward nucleophilic attack [4] [5].
The mechanism proceeds through the formation of a Meisenheimer complex, a resonance-stabilized negatively charged intermediate. For 2-Chloro-4-phenylbenzonitrile synthesis, the process typically involves the reaction of appropriately substituted aryl halides with cyanide nucleophiles under basic conditions [4]. The reaction requires temperatures ranging from 150-250°C and employs bases such as potassium hydroxide or sodium hydroxide. Typical yields range from 70-85%, with reaction times extending from 6-12 hours [5].
The success of nucleophilic substitution is heavily dependent on the electronic nature of the aromatic substrate. The presence of electron-withdrawing groups in ortho or para positions relative to the leaving group significantly enhances reactivity. However, this method faces limitations when applied to substrates lacking sufficient electrophilic activation, requiring harsh reaction conditions that may lead to side reactions and reduced selectivity [4] [5].
Electrophilic aromatic substitution provides an alternative approach through the introduction of cyano-containing electrophiles or subsequent functional group transformations [2] [6] [7]. The general mechanism involves a two-step process: initial electrophile attack on the aromatic ring followed by deprotonation to restore aromaticity [2] [7].
For benzonitrile derivatives, electrophilic aromatic substitution typically employs Lewis acid catalysts such as aluminum chloride or iron chloride to enhance electrophile reactivity. The reaction proceeds at temperatures between 0-50°C with yields ranging from 60-80%. Reaction times are generally 2-6 hours, making this approach relatively rapid compared to nucleophilic methods [2] [7].
The primary limitation of electrophilic aromatic substitution lies in regioselectivity control. The directing effects of existing substituents can lead to mixtures of ortho, meta, and para isomers, requiring additional purification steps. Additionally, the harsh reaction conditions and use of Lewis acids can cause complications in substrates containing sensitive functional groups [6] [7].
Contemporary synthetic methodologies have revolutionized the preparation of complex benzonitrile derivatives through the development of transition metal-catalyzed cross-coupling reactions and direct carbon-hydrogen bond functionalization strategies [8] [9] [10].
Palladium-catalyzed cross-coupling reactions have emerged as the predominant methodology for constructing carbon-carbon bonds in modern organic synthesis. These reactions offer exceptional functional group tolerance, mild reaction conditions, and high selectivity, making them ideal for the synthesis of 2-Chloro-4-phenylbenzonitrile [9] [10] [11].
The general catalytic cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The palladium catalyst alternates between Pd(0) and Pd(II) oxidation states, facilitating the coupling of organohalides with various organometallic nucleophiles [10] [11]. Modern palladium catalysts employ sophisticated ligand systems that enhance reactivity and selectivity while reducing catalyst loading requirements [11] [12].
Recent developments in palladium catalysis have focused on the use of electron-rich phosphine ligands and N-heterocyclic carbenes that stabilize low-valent palladium species and facilitate challenging transformations. These advanced catalytic systems enable the coupling of less reactive substrates such as aryl chlorides, which are more economically attractive than their bromide and iodide counterparts [11] [12].
The Suzuki-Miyaura coupling represents one of the most versatile and widely applied cross-coupling methodologies for constructing biaryl systems such as those found in 2-Chloro-4-phenylbenzonitrile [13] [14] [10] [15].
This coupling reaction utilizes organoboron compounds as nucleophilic partners, which offer several advantages including low toxicity, stability, and broad functional group compatibility. The reaction typically employs palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 in combination with bases like potassium carbonate or cesium carbonate [13] [10] [15].
For the synthesis of phenylbenzonitrile derivatives, the Suzuki-Miyaura coupling can be conducted under optimized conditions using dimethylformamide or toluene-water mixtures as solvents at temperatures ranging from 80-120°C. These conditions typically provide yields of 80-95% with excellent selectivity for the desired cross-coupled product [14] [15].
The reaction mechanism involves the formation of a tricoordinate boron ate complex upon treatment of the boronic acid with base, which facilitates the transmetalation step. This mechanistic feature allows for the use of relatively mild conditions while maintaining high reactivity [13] [10] [16].
Recent advances in Suzuki-Miyaura coupling have focused on the development of micellar catalysis systems that enable reactions to be conducted in aqueous media under ambient conditions. These environmentally benign protocols use surfactants such as TPGS-750-M to solubilize organic substrates in water, significantly reducing the environmental impact of the synthesis [17].
The Heck reaction provides a powerful methodology for forming carbon-carbon bonds between aryl halides and alkenes, which can be subsequently transformed to yield benzonitrile derivatives [18] [19] [20] [21].
The Heck reaction mechanism involves palladium-catalyzed coupling of unsaturated halides with alkenes in the presence of a base. The process proceeds through oxidative addition, migratory insertion, and reductive elimination steps, ultimately forming substituted alkenes with retention of the alkene geometry [19] [21] [22].
For benzonitrile synthesis applications, the Heck reaction can be employed to construct complex aromatic frameworks that are subsequently functionalized to introduce cyano groups. The reaction typically utilizes palladium acetate or tetrakis(triphenylphosphine)palladium(0) as catalysts, with bases such as triethylamine or potassium carbonate [19] [22].
Reaction conditions generally involve temperatures of 100-140°C in solvents such as dimethylformamide or dimethylacetamide, providing yields of 70-90%. The reaction time requirements typically range from 4-12 hours depending on the substrate reactivity and catalyst system employed [21] [22].
Carbon-hydrogen activation represents a paradigm shift in synthetic chemistry, enabling the direct functionalization of unreactive carbon-hydrogen bonds without the need for prefunctionalization [23] [24] [25] [26].
Palladium-catalyzed carbon-hydrogen activation has emerged as a particularly powerful tool for the regioselective introduction of functional groups onto aromatic systems. The methodology relies on the coordination of palladium to directing groups that position the metal center in proximity to specific carbon-hydrogen bonds [23] [25] [26].
For benzonitrile synthesis, carbon-hydrogen activation can be employed to introduce cyano groups directly onto aromatic substrates. The reaction typically utilizes Pd(OAc)2 as the catalyst in combination with trifluoroacetic acid or acetic acid as both solvent and ligand. Reaction temperatures range from 120-160°C, providing yields of 65-85% [8] [23] [25].
The mechanism involves concerted metalation-deprotonation through a six-membered cyclic transition state, where the palladium center and coordinated carboxylate cooperatively cleave the carbon-hydrogen bond. This process is followed by functionalization through various pathways including cyanation, arylation, or alkylation [24] [27] [25].
Recent developments in carbon-hydrogen activation have focused on the design of chelating ligands that provide spatial control over the coordination environment of palladium. These advances have enabled the development of highly regioselective transformations that can distinguish between multiple carbon-hydrogen bonds in complex substrates [24] [27].
Environmental sustainability has become a critical consideration in modern synthetic chemistry, driving the development of environmentally benign methodologies for benzonitrile synthesis [28] [29] [30] [31].
Solvent-free synthetic methodologies represent a significant advancement in green chemistry, eliminating the need for organic solvents that contribute to environmental pollution and waste generation [32] [33] [34] [35].
Amino-catalyzed benzannulation reactions have been developed that proceed under solvent-free conditions to generate benzonitrile derivatives. These transformations utilize organocatalysts such as pyrrolidine to promote [3+3] benzannulation reactions between α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles [32] [33].
The reaction proceeds through iminium activation of the aldehyde substrate, followed by Michael addition and subsequent cyclization to form the aromatic ring. The process operates at mild temperatures of 40°C and provides yields of 89-95% with excellent regioselectivity [32] [33] [36].
Photocatalytic synthesis represents another significant advancement in solvent-free benzonitrile preparation. The methodology employs 2,4,6-triphenylpyrylium tetrafluoroborate as an organic photocatalyst to promote the ammoxidation of methylarenes to the corresponding nitriles [31] [37].
This metal-free and cyanide-free approach operates under visible light irradiation at room temperature, achieving yields of 78-95% for a wide range of aromatic substrates. The reaction utilizes molecular oxygen and ammonia as readily available reagents, avoiding the use of toxic cyanide sources [31] [37].
Optimization of catalytic processes represents a crucial aspect of green chemistry, focusing on the development of highly active and selective catalysts that minimize waste generation and energy consumption [28] [29] [38] [39].
Ionic liquid catalysis has emerged as a particularly attractive approach for benzonitrile synthesis. The methodology employs 1-sulfobutyl pyridine hydrosulfate as a multifunctional ionic liquid that serves simultaneously as co-solvent, catalyst, and phase separation agent [28] [29] [39].
This approach eliminates the need for metal salt catalysts and simplifies the separation process through phase separation. The reaction between benzaldehyde and hydroxylamine hydrosulfate salt proceeds at 120°C for 2 hours, achieving 100% conversion and yield. The ionic liquid can be recovered and recycled directly without purification [28] [29] [39].
Biocatalytic synthesis represents the ultimate in green chemistry approaches, utilizing enzyme catalysis to achieve benzonitrile formation under mild conditions. Aldoxime dehydratases have been engineered to catalyze the conversion of benzaldoximes to the corresponding nitriles [40] [41] [42].
These enzymatic processes operate at 30-40°C in aqueous buffer systems, achieving yields of 85-95% without the use of toxic reagents or harsh conditions. The methodology is particularly attractive for industrial applications due to its scalability and environmental compatibility [41] [42].
Industrial production of benzonitrile derivatives requires methodologies that can be implemented on large scales while maintaining economic viability and environmental responsibility [43] [44] [45].
Ammoxidation processes represent the predominant industrial methodology for benzonitrile production. These processes involve the reaction of toluene derivatives with ammonia and oxygen in the presence of mixed metal oxide catalysts at temperatures ranging from 340-480°C [46] [44] [45].
Modern industrial ammoxidation employs vanadium-chromium-antimony-bismuth oxide catalysts supported on alumina or silica gel. These catalytic systems achieve conversions of 95-100% with selectivities of 85-95%, producing benzonitrile at rates of 228 g/L·h [44] [45].
Continuous flow processes have been developed for scalable benzonitrile synthesis using palladium-catalyzed cyanation methodologies. These processes employ immobilized palladium catalysts in fixed-bed or fluidized-bed reactors to achieve continuous production with high efficiency [47] [43].
A practical scalable synthesis utilizing potassium ferrocyanide as the cyanide source has been demonstrated on 117 kg scale. The process employs PdCl2/DPEPhos catalytic systems in dimethylacetamide-toluene mixtures, achieving yields of 85-92% with excellent quality control [43].
Flow chemistry approaches have been developed that enable continuous synthesis of nitrile compounds with improved safety profiles. These methodologies utilize TosMIC (p-tosylmethyl isocyanide) as a cyanide-free precursor in van Leusen reactions, achieving residence times of 1.5 minutes and production rates up to 8.8 g/h [30].
Control of regioselectivity and stereoselectivity represents a critical aspect of benzonitrile synthesis, particularly for complex substrates containing multiple reactive sites [48] [49] [50] [51].
Electrophilic aromatic substitution reactions exhibit regioselectivity patterns that are governed by the electronic effects of existing substituents. Electron-donating groups direct electrophiles to ortho and para positions, while electron-withdrawing groups favor meta substitution. These directing effects typically provide 2:1 to 5:1 selectivity ratios depending on the specific substituents present [2] [6] [7].
Nucleophilic aromatic substitution demonstrates high regioselectivity when electron-withdrawing groups are positioned ortho or para to the leaving group. These reactions achieve >95% selectivity at activated positions due to the stabilization of the Meisenheimer complex intermediate by resonance delocalization [4] [5].
Suzuki-Miyaura coupling reactions provide complete regioselectivity since the connectivity is defined by the choice of coupling partners. The reaction proceeds with retention of configuration at the coupling centers, achieving >98% selectivity for the desired cross-coupled product [13] [10] [15].
Carbon-hydrogen activation methodologies demonstrate high regioselectivity through coordination to directing groups. The metal catalyst coordinates to pyridine, carboxylate, or amide functionalities, positioning the reactive center in proximity to specific carbon-hydrogen bonds. This approach typically achieves >90% selectivity for functionalization at the ortho position relative to the directing group [23] [24] [25].
Organocatalytic approaches can achieve exceptional stereoselectivity through the design of chiral catalysts. Amino-catalyzed benzannulation reactions utilizing chiral pyrrolidine derivatives can achieve >95% enantioselectivity, providing access to axially chiral benzonitrile derivatives [32] [33] [48] [49].
Recent developments in atroposelective synthesis have enabled the preparation of axially chiral benzonitriles through dynamic kinetic resolution processes. These methodologies utilize N-heterocyclic carbene catalysts to control axial chirality during bond dissociation and cyano group formation, achieving excellent yields and enantioselectivities [48] [49].